Oligopeptide-24
Description
Overview of Oligopeptides in Biological Systems and Research
Oligopeptides are short chains of amino acids, typically comprising between two and twenty residues linked by peptide bonds. nih.govresearchgate.netchinesechemsoc.org These molecules are fundamental components of living organisms, playing a central role in a vast array of physiological processes. chinesechemsoc.orgcosmileeurope.eu Unlike larger proteins, which are primarily known for structural or enzymatic functions, oligopeptides often act as highly specific signaling molecules, hormones, and mediators in cellular communication. americanpeptidesociety.orgresearchgate.net Their functions include modulating hormone secretion, promoting nutrient absorption, and participating in the immune response. semanticscholar.org
In research, oligopeptides have garnered substantial attention due to their inherent biological activity and structural simplicity, which allows for precise chemical synthesis and modification. creative-peptides.comnih.gov Scientists can design synthetic oligopeptides with specific functions, such as cell penetration, targeted delivery, and responsiveness to environmental stimuli like pH or temperature. nih.govchinesechemsoc.org This has made them valuable tools in various fields, including drug delivery systems and the development of novel biomaterials. nih.govresearchgate.net Their ability to be absorbed effectively and to act as carriers for other nutrients further enhances their research potential. semanticscholar.org
Historical Context and Discovery of Key Biomimetic Peptides
The concept of "biomimetics," or the imitation of models and systems found in nature to solve complex problems, was formally termed by American physicist Otto Schmitt. ajol.info Its application in medical and biological research began to emerge in the 1970s. ajol.info The field of biomimetic peptides evolved from research into naturally occurring peptides and their roles in biological processes, such as wound healing and immune defense. cosmileeurope.euscirp.org
A significant milestone in peptide research was the serendipitous discovery of a self-assembling peptide from a yeast protein in 1990, which established the concept of peptides as functional materials. royalsocietypublishing.org This discovery opened the door to designing synthetic peptides that could form well-ordered nanostructures like hydrogels, finding applications in tissue engineering and regenerative medicine. royalsocietypublishing.orgmdpi.com Early research into signal peptides, such as the procollagen (B1174764) fragment Palmitoyl (B13399708) Pentapeptide-4, demonstrated that synthetic peptides could mimic natural fragments to stimulate collagen production. scirp.org Similarly, the discovery that copper-binding tripeptides like GHK-Cu could be released during tissue remodeling and stimulate repair processes led to the development of carrier peptides. mdpi.commdpi.com These foundational discoveries paved the way for the creation of a wide array of biomimetic peptides designed to interact with specific cellular targets. researchgate.net
Rationale for Comprehensive Investigation of Oligopeptide-24
This compound, also known by the trade name CG-EDP3, is a synthetic biomimetic peptide that has become a subject of comprehensive scientific investigation due to its specific biological activities related to skin structure and regeneration. inci.guidenih.gov It is a 13-amino-acid peptide designed to mimic a key component involved in the natural renewal of the skin's extracellular matrix. inci.guidemobelbiochem.comresearchgate.net
The primary rationale for its investigation stems from its demonstrated ability to up-regulate the expression of Epidermal Growth Factor (EGF). inci.guidealfa-chemistry.com EGF is a critical signaling protein that stimulates the proliferation and migration of skin cells, such as fibroblasts and keratinocytes. alfa-chemistry.com Research has shown that this compound can increase the concentration of EGF in fibroblast cell cultures. inci.guidealfa-chemistry.com Furthermore, studies indicate that this compound positively influences the expression of essential extracellular matrix components. alfa-chemistry.commedchemexpress.com In vitro experiments have reported that it increases the expression of hyaluronic acid and elastin (B1584352) in a dose-dependent manner. inci.guidealfa-chemistry.com By stimulating the synthesis of these vital molecules, this compound is investigated for its potential to affect skin structure and function, making it a significant compound in the field of dermatological and cosmetic science research. nih.govmobelbiochem.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Synonym | CG-EDP3 | inci.guide |
| Amino Acid Composition | A synthetic peptide of 13 amino acids, including Arginine, Aspartic Acid, Cysteine, Isoleucine, Glutamic Acid, Glycine (B1666218), Methionine, and Tyrosine. | mobelbiochem.comresearchgate.net |
| Molecular Formula | C50H78N16O19 | creative-peptides.com |
| Molecular Weight | ~1271.38 g/mol | targetmol.com |
| Synthesis Method | Commonly synthesized via Solid-Phase Peptide Synthesis (SPPS). | creative-peptides.com |
Table 2: Summary of In Vitro Research Findings for this compound
| Biological Target/Process | Observed Effect | Reference |
|---|---|---|
| Epidermal Growth Factor (EGF) Expression | Upregulates EGF expression; increased EGF concentration observed in fibroblast cells after 72 hours. | inci.guidealfa-chemistry.com |
| Hyaluronic Acid Expression | Positively regulates and increases expression up to threefold in fibroblast cells in a dose-dependent manner. | inci.guidealfa-chemistry.com |
| Elastin Expression | Upregulates and increases expression by approximately 1.3-fold in fibroblast cells in a dose-dependent manner. | inci.guidealfa-chemistry.com |
| Fibronectin Expression | Showed positive regulation of fibronectin expression. | inci.guidealfa-chemistry.com |
| Cellular Proliferation | Stimulates skin cell proliferation. | inci.guidealfa-chemistry.com |
| Cellular Attachment | Increases cell attachment. | researchgate.net |
| Apoptosis | Decreases apoptosis rates. | researchgate.net |
Properties
Molecular Formula |
C50H78N16O19 |
|---|---|
Molecular Weight |
1271.62 |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Structural and Compositional Elucidation of Oligopeptide 24
Primary Amino Acid Sequence Analysis of Oligopeptide-24
This compound is a synthetic peptide composed of 13 amino acids. medchemexpress.commedchemexpress.com Its primary structure, the linear sequence of amino acids, has been identified as Cys-Met-Tyr-Ile-Glu-Gly-Gly-Gly-Gly-Arg-Gly-Asp-Gly. medchemexpress.commotifbiotech.com This sequence can be represented by the one-letter code CMYIEGGGGRGDG. medchemexpress.commotifbiotech.com The constituent amino acids include Cysteine, Methionine, Tyrosine, Isoleucine, Glutamic Acid, Glycine (B1666218), Arginine, and Aspartic Acid. creative-peptides.com
A quantitative analysis method using hydrophilic interaction liquid chromatography with electrospray ionization mass spectrometry has been developed to identify and quantify this compound in cosmetic formulations. motifbiotech.comglpbio.com
Table 1: Amino Acid Sequence of this compound
| Full Name | 3-Letter Code | 1-Letter Code |
| Cysteine | Cys | C |
| Methionine | Met | M |
| Tyrosine | Tyr | Y |
| Isoleucine | Ile | I |
| Glutamic Acid | Glu | E |
| Glycine | Gly | G |
| Glycine | Gly | G |
| Glycine | Gly | G |
| Glycine | Gly | G |
| Arginine | Arg | R |
| Glycine | Gly | G |
| Aspartic Acid | Asp | D |
| Glycine | Gly | G |
This table outlines the primary amino acid sequence of this compound.
Peptide Chain Length and Molecular Architecture
This compound is classified as an oligopeptide, which are short chains of amino acids, typically consisting of 2 to 20 residues. creative-peptides.com Specifically, this compound is comprised of a 13-amino acid chain. medchemexpress.commedchemexpress.com This defined length is a key characteristic of its molecular architecture. The molecular formula for this compound is C50H78N16O19S2, and it has a molecular weight of 1271.38 g/mol . motifbiotech.comtargetmol.comabmole.com The relatively small size and defined sequence distinguish it from larger polypeptides and proteins. americanpeptidesociety.org Research suggests that for certain classes of oligopeptide-based hydrogels, a chain length of around 10 amino acids is optimal for mechanical strength. researchgate.net
Table 2: Molecular Properties of this compound
| Property | Value |
| Peptide Chain Length | 13 amino acids |
| Molecular Formula | C50H78N16O19S2 |
| Molecular Weight | 1271.38 g/mol |
This table summarizes the key molecular properties of this compound.
Considerations for Peptide Folding and Conformational Dynamics in Research Models
The three-dimensional structure of a peptide is crucial to its function. The folding of oligopeptides into specific conformations is influenced by interactions between the amino acid residues. mdpi.com The conformational dynamics of peptides, or the way they move and change shape, can be studied using various techniques, including nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics (MD) simulations. researchgate.net These methods can provide insights into the stable conformations and the transitions between them. acs.orgpnas.org
For instance, studies on prolyl oligopeptidase have utilized ion mobility mass spectrometry (IM-MS) to investigate its conformational dynamics. nih.gov While this technique can distinguish between different conformations in a mixture, it was found that the conformational heterogeneity of prolyl oligopeptidase observed in solution was not detectable by IM-MS. nih.gov This highlights the importance of the research model and analytical technique in studying peptide conformation.
The environment, such as the presence of a solvent or its interaction with other molecules, significantly influences peptide folding and dynamics. mdpi.com In the context of its use in cosmetic science, research models often involve cell lines, such as fibroblasts, to study its effects on cellular processes. inci.guide For example, studies have shown that this compound can upregulate the expression of various extracellular matrix components in fibroblast cell cultures. inci.guide The specific conformation adopted by this compound in these in vitro environments is a key factor in its observed activity. Further research using advanced analytical techniques like nanopore readouts combined with deep learning models is being explored for the single-molecule resolution of oligopeptides. scilit.com
Synthesis and Production Methodologies for Academic Research
Chemical Synthesis Approaches for Oligopeptide-24
The synthesis of an oligopeptide of this length can be accomplished through several established methodologies, each with distinct principles and outcomes.
The synthesis cycle consists of repeated steps of Nα-protecting group cleavage, washing, coupling of the next protected amino acid, and further washing. bachem.com The most common strategy employed is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. nih.govrsc.org In this method, the temporary Nα-Fmoc group is removed with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), while side-chain protecting groups (like tBu) remain stable. nih.gov After the full 13-amino acid sequence is assembled, the peptide is cleaved from the resin support using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also removes the permanent side-chain protecting groups. rsc.orgtandfonline.com
Table 1: Key Components in Fmoc/tBu Solid-Phase Peptide Synthesis
| Component | Example(s) | Function |
|---|---|---|
| Solid Support (Resin) | Polystyrene-based resins (e.g., Wang, Rink Amide) | Provides an insoluble anchor for the growing peptide chain, facilitating the removal of soluble reagents. google.comnih.gov |
| Temporary Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the N-terminus of the amino acid to be added, preventing self-polymerization. It is removed before each coupling step. nih.gov |
| Permanent Side-Chain Protecting Groups | tBu (tert-butyl), Boc (tert-butyloxycarbonyl), Trt (trityl) | Protects reactive amino acid side chains during the entire synthesis process. Removed during the final cleavage step. nih.gov |
| Coupling Reagents | Carbodiimides (e.g., DIC) with additives (e.g., Oxyma Pure); Phosphonium/Amidinium salts (e.g., HBTU, HATU) | Activate the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide bond. wikipedia.orgrsc.org |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers (e.g., H₂O, TIS) | Cleaves the completed peptide from the resin and removes permanent side-chain protecting groups. tandfonline.com |
Solution-phase peptide synthesis (SPS), also known as liquid-phase synthesis, is the classical method where reactions are carried out in a homogenous solution. nih.gov Unlike SPPS, the intermediate products in SPS must be isolated and purified after each coupling step, making the process more labor-intensive and time-consuming, especially for a 13-residue oligopeptide. nih.govekb.eg
However, SPS can be advantageous for large-scale production where the cost of resin is a significant factor. nih.gov A common approach for longer peptides is fragment condensation, where smaller, protected peptide fragments are synthesized and purified separately before being joined together in solution to form the final, longer peptide. nih.gov Recent advancements have focused on improving the sustainability of SPS, for instance, by using green coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) that generate water-soluble by-products, simplifying purification. mdpi.comrsc.org
Table 2: Comparison of SPPS and Solution-Phase Synthesis
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (SPS) |
|---|---|---|
| Principle | Peptide chain is grown on an insoluble solid support. google.com | All reactions occur in a homogenous solution. nih.gov |
| Purification | Excess reagents removed by simple filtration and washing; purification only required for the final product. wikipedia.org | Requires purification of intermediate products after each step. nih.gov |
| Automation | Easily automated. bachem.com | Difficult to automate. |
| Time | Generally faster due to simplified workup. bachem.com | More time-consuming due to intermediate purifications. nih.gov |
| Scalability | Can be challenging and expensive to scale up due to resin cost. | More cost-effective for very large-scale synthesis. nih.gov |
| Impurity Profile | Can accumulate difficult-to-remove impurities (e.g., deletion sequences). | Purer intermediates can lead to a cleaner final product. nih.gov |
Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity of enzymatic catalysis. mdpi.com This approach utilizes enzymes, such as proteases (e.g., papain, trypsin, thermolysin) or lipases, to catalyze the formation of peptide bonds. nih.govpsu.edu The key advantage is the high regio- and stereospecificity of enzymes, which can eliminate the need for complex side-chain protection strategies, thus contributing to greener chemistry. mdpi.compsu.edu
Synthesis can be either thermodynamically or kinetically controlled. psu.edu In the kinetic approach, an activated carboxyl component (like an ester) is used, leading to rapid peptide bond formation. psu.edu While promising, the application of CEPS is limited by challenges such as the narrow substrate specificity of some enzymes and the need for careful optimization of reaction conditions (e.g., pH, temperature, solvent system) to favor synthesis over the reverse reaction, hydrolysis. nih.gov
Purification Strategies for Research-Grade this compound
Following synthesis, the crude peptide product is a mixture containing the target this compound along with various impurities. Achieving research-grade purity necessitates robust purification strategies. The most powerful and widely used technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). rsc.orgnih.gov
In RP-HPLC, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (commonly silica (B1680970) chemically modified with C18 alkyl chains). Separation is achieved by eluting with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase. researchgate.net An ion-pairing agent, such as trifluoroacetic acid (TFA), is usually added to the mobile phase to improve peak shape and resolution. The target peptide and impurities are separated based on their relative hydrophobicity, with more hydrophobic species being retained longer on the column. Fractions are collected and analyzed to isolate the one containing the pure this compound. For very complex mixtures or to remove specific types of impurities, other chromatographic techniques like ion-exchange or gel filtration chromatography may be used as complementary steps. researchgate.net
Characterization of Synthetic Impurities and Side Products
The identification and characterization of impurities are critical for ensuring the quality of synthetic this compound. Impurities arise from incomplete reactions or side reactions occurring during the synthesis and cleavage steps. fda.govmdpi.com The primary analytical tools for this characterization are HPLC, for separation and quantification, and mass spectrometry (MS), for identification based on molecular weight. mdpi.comwaters.com
Common process-related impurities include:
Deletion Sequences: Peptides missing one or more amino acid residues, resulting from incomplete coupling or deprotection steps. mdpi.com
Truncation Sequences: Peptides that are shorter than the target sequence. A frequent cause is the cyclization of an N-terminal glutamine or glutamic acid residue to form pyroglutamate, which prevents further chain elongation and results in a mass difference of -17 Da (loss of NH₃). mdpi.comcreative-peptides.com
Incomplete Deprotection Products: Peptides that retain one or more protecting groups (e.g., Fmoc, tBu) after the final cleavage step. waters.com
Degradation Products: Impurities formed during synthesis or storage, such as the deamidation of asparagine (Asn) or glutamine (Gln) residues, which results in a mass increase of +1 Da. creative-peptides.com Aspartic acid (Asp) residues are prone to forming a succinimide (B58015) intermediate, which can lead to isomerization. creative-peptides.com
Oxidation: The side chains of certain amino acids, particularly methionine and tryptophan, are susceptible to oxidation, leading to a mass increase of +16 Da per oxygen atom.
Table 3: Common Impurities in Synthetic Peptides and Their Characterization
| Impurity Type | Cause | Typical Mass Change (vs. Target Peptide) | Primary Detection Method |
|---|---|---|---|
| Deletion Sequence | Incomplete coupling or deprotection | - Mass of missing residue(s) | HPLC, MS/MS |
| Pyroglutamate Formation | N-terminal Gln/Glu cyclization | -17 Da | MS |
| Incomplete Deprotection | Incomplete removal of protecting groups | + Mass of residual group (e.g., +100 Da for Boc) | MS |
| Deamidation (Asn/Gln) | Hydrolysis of side-chain amide | +1 Da | MS |
| Oxidation (Met/Trp) | Reaction with oxygen | +16 Da (per oxygen atom) | MS |
| Isomerization (e.g., Asp) | Formation of succinimide intermediate | No mass change | Chiral Chromatography, HPLC (potential shift in retention time) |
Regulatory bodies suggest that peptide-related impurities present at levels of 0.10% or greater should be identified. fda.gov This requires the use of sensitive, high-resolution analytical methods like UHPLC coupled with high-resolution mass spectrometry (HRMS) to ensure the purity and identity of the final research-grade peptide. fda.govwaters.com
Analytical and Characterization Techniques in Oligopeptide 24 Research
Chromatographic Methods for Separation and Quantification
Chromatography is an indispensable tool for the analysis of oligopeptides. It enables the separation of the target peptide from impurities, degradation products, and other components in a mixture. The choice of chromatographic technique is dictated by the physicochemical properties of the peptide and the analytical goal, whether it is quantification, purification, or characterization of its molecular size.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation and analysis of polar compounds like peptides. nih.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through the partitioning of the analyte between this layer and the bulk mobile phase.
Research has demonstrated the successful application of a rapid HILIC method for the simultaneous quantification of Oligopeptide-24 and another peptide, Oligopeptide-20, in cosmetic cream formulations. nih.govmedchemexpress.com This method utilizes a zwitterionic HILIC analytical column, which is effective for retaining and separating these hydrophilic peptides. nih.gov The chromatographic behavior of this compound is investigated to establish optimal separation conditions. nih.govmedchemexpress.comlcms.cz A key advantage of the HILIC approach is its compatibility with mass spectrometry, allowing for highly sensitive and selective detection. nih.gov
A study by Giannakou et al. (2018) provides specific parameters for the HILIC analysis of this compound. nih.gov
| Parameter | Value |
| Analytical Column | ZIC®-pHILIC (150.0 × 2.1 mm i.d., 3.5 μm, 200 Å) |
| Mobile Phase | 28% 32.5 mM ammonium (B1175870) formate (B1220265) (pH 9.5) in acetonitrile |
| Flow Rate | 0.25 mL min⁻¹ |
| Elution Mode | Isocratic |
| Detection | Positive Ion Electrospray Mass Spectrometry (ESI-MS) |
| Run Time | < 11 minutes |
| This table presents data from a study on the HILIC-ESI/MS analysis of this compound in cosmetic creams. nih.gov |
This developed HILIC method was validated and shown to be suitable for the routine quality control of products containing this compound. nih.govmedchemexpress.com
Size Exclusion Chromatography (SEC) for Molecular Size Distribution
Size Exclusion Chromatography (SEC), also known as gel filtration, is a chromatographic technique that separates molecules based on their hydrodynamic volume or size in solution. dutscher.comcytivalifesciences.com The stationary phase consists of porous particles with a specific pore size distribution. bitesizebio.com Larger molecules that are excluded from the pores travel through the column faster and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. bitesizebio.com
In the context of this compound research, SEC is a valuable tool for assessing the molecular size distribution of the synthesized peptide. It can be used to:
Determine Purity: SEC can effectively separate the monomeric form of this compound from potential aggregates (dimers, trimers, etc.) or smaller fragments that may be present as impurities from the synthesis process.
Analyze Molecular Weight Distribution: For a given peptide sample, SEC provides information on the distribution of molecular weights, indicating its homogeneity. nih.gov A sharp, single peak would suggest a monodisperse sample, which is desirable for a pure peptide. bitesizebio.com
Monitor Stability: The formation of aggregates over time can be monitored using SEC, providing insights into the stability of this compound under different storage conditions.
While specific published studies focusing exclusively on the SEC analysis of this compound are not prevalent, the principles of SEC are broadly applicable to synthetic peptides. nih.govnih.gov The selection of the appropriate SEC column is crucial and depends on the molecular weight of the peptide. For a 13-amino acid peptide like this compound, a column with a fractionation range suitable for small peptides and biomolecules (e.g., 100 to 7000 Da) would be selected. cytivalifesciences.com
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique in peptide research. cytivalifesciences.comcreative-peptides.com It encompasses various modes of separation, including reversed-phase HPLC (RP-HPLC), which is particularly well-suited for the analysis of peptides. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and separation is based on the hydrophobicity of the analytes.
HPLC is widely used for both the quantification and purification of this compound. creative-peptides.com For quantitative analysis, the area under the chromatographic peak corresponding to this compound is measured and compared to that of a standard of known concentration. This allows for the precise determination of the peptide's concentration in a given sample. creative-peptides.com
The development of HPLC methods often involves optimizing parameters such as the column chemistry (e.g., C18), mobile phase composition (e.g., acetonitrile/water gradient with an ion-pairing agent like trifluoroacetic acid), and detector wavelength (typically in the low UV range, around 214-220 nm, where the peptide bond absorbs). creative-peptides.com The compatibility of HPLC with mass spectrometry makes it a powerful tool for comprehensive peptide analysis. creative-peptides.comgoogle.com
Mass Spectrometry for Sequence Verification and Structural Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for the structural characterization of peptides like this compound, providing precise molecular weight determination and sequence verification.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules, including peptides. nih.gov In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte with minimal fragmentation.
ESI-MS is used to:
Confirm Molecular Weight: The technique provides a highly accurate measurement of the molecular weight of this compound. This is a primary check to confirm that the correct peptide has been synthesized.
Assess Purity: ESI-MS can detect the presence of impurities with different molecular weights, such as deletion sequences or incompletely deprotected peptides.
In the analysis of this compound, ESI-MS is often coupled with a liquid chromatography system. nih.gov Positive ion electrospray mass spectrometry has been specifically used for the quantitation of this compound in cosmetic creams, demonstrating its sensitivity and applicability for analyzing complex samples. nih.govmedchemexpress.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the structural elucidation power of tandem mass spectrometry. This method is the gold standard for peptide identification and sequencing.
The process involves:
LC Separation: The peptide mixture is first separated by HPLC or HILIC.
First Mass Analysis (MS1): As the separated peptides elute from the column, they are ionized (e.g., by ESI) and their m/z values are measured in the first mass analyzer. This provides the molecular weights of the precursor ions.
Fragmentation (Collision-Induced Dissociation): A specific precursor ion, such as the one corresponding to this compound, is selected and fragmented in a collision cell. This is typically achieved through collision with an inert gas, a process known as collision-induced dissociation (CID).
Second Mass Analysis (MS2): The resulting fragment ions are then analyzed in a second mass analyzer, producing a tandem mass spectrum (MS/MS spectrum).
The fragmentation of the peptide backbone occurs at specific bonds, primarily the amide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By analyzing the MS/MS spectrum, the amino acid sequence of the peptide can be deduced and confirmed. This is crucial for verifying the primary structure of synthetically produced this compound. The use of LC-MS/MS provides unambiguous identification of peptides in complex formulations.
Molecular and Cellular Mechanisms of Action of Oligopeptide 24
Modulation of Growth Factor Expression and Signaling Pathways
A key aspect of Oligopeptide-24's mechanism of action is its ability to influence the expression and signaling of growth factors, which are vital for cell proliferation, differentiation, and survival. alfa-chemistry.cominci.guideharvard.edu
Upregulation of Epidermal Growth Factor (EGF) Expression
This compound is designed to stimulate skin cell proliferation by up-regulating the expression of Epidermal Growth Factor (EGF). alfa-chemistry.cominci.guidemotifbiotech.com EGF is a potent protein that stimulates cell growth and differentiation by binding to its receptor, EGFR. wikipedia.org Scientific studies have demonstrated that treating fibroblast cells with this compound leads to an increased concentration of EGF. alfa-chemistry.cominci.guide Specifically, a notable increase in EGF concentration was observed in fibroblast cells after 72 hours of treatment with this compound under serum-free culture conditions. alfa-chemistry.cominci.guide This upregulation of endogenous EGF is a primary mechanism through which this compound promotes skin renewal and repair. alfa-chemistry.commedchemexpress.com
Crosstalk with Related Cellular Signaling Cascades
The upregulation of EGF initiates a cascade of intracellular signaling events. wikipedia.org Upon binding to the Epidermal Growth Factor Receptor (EGFR), a signal transduction cascade is activated, leading to various biochemical changes within the cell. wikipedia.orghilarispublisher.com This includes increased DNA synthesis and cell proliferation. wikipedia.org While the specific downstream signaling pathways directly modulated by this compound are a subject of ongoing research, its influence on EGF expression inherently links it to the broader network of cellular signaling. Peptides, in general, can alter intracellular protein interactions and modulate G protein-coupled receptor (GPCR) signal transduction. nih.gov The interaction of peptides with cell surface receptors is a critical step in initiating these signaling cascades that regulate cellular processes. harvard.edubiologicalmodeling.org
Interaction with Cellular Receptors and Binding Targets
The biological activity of this compound is contingent upon its interaction with specific cellular components, initiating the signaling cascade.
Identification of Specific Receptor Binding Sites
While the precise receptor binding sites for this compound are not definitively identified in the provided search results, it is understood that as a biomimetic peptide, it is designed to interact with receptors involved in skin renewal. alfa-chemistry.cominci.guide The process of ligand-receptor interaction is a fundamental prerequisite for signal transduction. nih.gov For many peptides, the initial interaction occurs with substrate-binding proteins (SBPs) which act as the initial receptors. biorxiv.org The specificity of these interactions is crucial for determining which cells are affected and the subsequent biological response. pnas.org
Ligand-Receptor Dynamics and Signal Transduction
The binding of a ligand, such as this compound, to its receptor is a dynamic process involving association and dissociation. biologicalmodeling.orgnih.gov This interaction triggers conformational changes in the receptor, which in turn initiates intracellular signal transduction. biologicalmodeling.orgmdpi.com This process can involve a cascade of enzymatic reactions or the modification of other signaling factors. harvard.edu The stability of the protein-ligand complex, often stabilized by hydrogen bonds and salt bridges, is crucial for effective signal transduction. nih.gov The study of these dynamics is essential for understanding how oligopeptides elicit specific cellular responses. nih.govmdpi.com
Influence on Extracellular Matrix Component Synthesis
This compound plays a significant role in promoting the synthesis of key components of the extracellular matrix (ECM), which provides structural support to cells and is essential for skin's firmness and elasticity. alfa-chemistry.cominci.guidechinesechemsoc.org The peptide has been shown to upregulate the expression of hyaluronic acid and elastin (B1584352). alfa-chemistry.commedchemexpress.com In scientific studies, this compound demonstrated a positive regulation of hyaluronic acid and fibronectin expression. inci.guide Notably, it has been reported to increase the expression of hyaluronic acid by threefold and elastin by 1.3 times in a dose-dependent manner. alfa-chemistry.com This stimulation of ECM protein synthesis contributes to the anti-wrinkle and firming effects attributed to this compound. medchemexpress.comulprospector.com
Interactive Data Table: Effects of this compound on Extracellular Matrix Components
| Component | Fold Increase | Reference |
| Hyaluronic Acid | 3 | alfa-chemistry.com |
| Elastin | 1.3 | alfa-chemistry.com |
| Fibronectin | Positively Regulated | inci.guide |
Stimulation of Hyaluronic Acid Production
This compound has been shown to upregulate the expression of hyaluronic acid in fibroblast cells. medchemexpress.comgoogle.com Scientific studies have demonstrated a significant, dose-dependent increase in hyaluronic acid expression, with some research indicating a threefold increase. alfa-chemistry.comintropharma.com This stimulation of hyaluronic acid synthesis contributes to improved skin hydration and vitality. alfa-chemistry.com The peptide's ability to enhance hyaluronic acid levels is a key aspect of its anti-aging properties. researchgate.net
Regulation of Elastin and Fibronectin Expression
This compound positively regulates the expression of crucial extracellular matrix proteins, including elastin and fibronectin. inci.guideintropharma.com In fibroblast cells, treatment with this compound has resulted in a 1.3-fold increase in elastin expression, an effect that is dependent on the concentration of the peptide. alfa-chemistry.comintropharma.com Furthermore, it demonstrates a notable positive regulation on both collagen and fibronectin expression by fibroblast and keratinocyte cells. intropharma.com This upregulation of essential structural proteins helps to improve skin firmness and elasticity. medchemexpress.comgoogle.com
Regulation of Cellular Proliferation and Differentiation Pathways
This compound stimulates the proliferation of skin cells, including keratinocytes and fibroblasts, in a dose-dependent manner. intropharma.com This proliferative effect is linked to the upregulation of Epidermal Growth Factor (EGF) expression. alfa-chemistry.com By promoting the growth of new skin cells, this compound aids in skin regeneration and the reduction of scars. intropharma.com The peptide's influence on cellular proliferation is a fundamental part of its mechanism for improving skin texture and appearance. inci.guidealfa-chemistry.com Short-chain peptides, like this compound, can penetrate cell membranes and activate signaling pathways that regulate gene expression related to cell proliferation and differentiation. genesispub.org The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, is a key regulator of these cellular processes and can be influenced by such peptides. genesispub.org
Effects on Cell Adhesion and Migration Processes
This compound has been observed to enhance cell growth and migration. inci.guidealfa-chemistry.com Improved cell attachment is another beneficial effect attributed to this peptide, which contributes to a lifting effect on the skin. intropharma.com The ability of oligopeptides to interact with the extracellular matrix and influence cell adhesion is a recognized mechanism in tissue engineering and regeneration. chinesechemsoc.org The presentation and density of adhesive peptides can significantly impact cell attachment strength and subsequent cellular behaviors like spreading and migration. nih.gov
Investigation of Anti-Apoptotic Mechanisms
This compound has been shown to increase the survival of keratinocyte cell lines through its anti-apoptotic properties. intropharma.com This effect is partly mediated by the regulation of EGF. intropharma.com In vitro studies have confirmed that this compound decreases apoptosis rates, a crucial factor in wound healing and skin regeneration. researchgate.net The anti-apoptotic effect of some oligopeptides involves the regulation of the Bcl-2 family of proteins, where an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax can prevent cell death. mdpi.comnih.gov
Biological Effects of Oligopeptide 24 in in Vitro and Ex Vivo Models
Impact on Fibroblast Activity and Cellular Responses
One of the key observed effects is the promotion of fibroblast proliferation. researchgate.net This increased cell growth is linked to the upregulation of certain growth factor expressions. inci.guide For instance, a scientific study noted that treating fibroblast cells with Oligopeptide-24 for 72 hours led to an increased concentration of Epidermal Growth Factor (EGF). inci.guide This suggests that this compound does not just act on its own but also amplifies the body's natural signaling pathways for cell renewal.
Furthermore, research indicates that this compound influences cell migration and survival. inci.guide Enhanced cell attachment and decreased rates of apoptosis (programmed cell death) have been observed in fibroblast cultures treated with growth-factor-mimicking peptides. researchgate.netscirp.org These responses are integral to processes like wound healing and tissue regeneration, where the coordinated movement and longevity of fibroblasts are essential. researchgate.net
The following table summarizes the observed effects of this compound on fibroblasts in laboratory models.
| Parameter Measured | Cell Type | Observation | Source |
| Cellular Activity | Fibroblasts | General increase in activity. | medchemexpress.comcreative-peptides.com |
| Growth Factor Expression | Fibroblasts | Upregulation of Epidermal Growth Factor (EGF) after 72 hours of treatment. | inci.guide |
| Cell Proliferation | Fibroblasts | Acts as a positive regulator of cell proliferation. | researchgate.net |
| Cell Survival | Fibroblasts | Decreases apoptosis rates in vitro. | researchgate.netscirp.org |
| Cell Attachment | Fibroblasts | Increases cell attachment in vitro. | researchgate.netscirp.org |
Effects on Keratinocyte Cultures and Epidermal Homeostasis
This compound also exerts significant influence on keratinocytes, the main cells of the epidermis. Its actions support epidermal homeostasis, the balanced cycle of keratinocyte proliferation, differentiation, and migration required for a healthy skin barrier. The peptide is known to promote the proliferation and differentiation of epidermal cells. genscript.com
Similar to its effect on fibroblasts, this compound is characterized as a growth-factor-mimicking peptide that acts as a positive regulator of cell proliferation in keratinocyte cultures. researchgate.net This stimulation of keratinocyte growth is a fundamental aspect of maintaining epidermal thickness and integrity.
Role in Extracellular Matrix Remodeling in Cellular Systems
The extracellular matrix (ECM) is a complex network of proteins and other macromolecules, such as collagen, elastin (B1584352), and hyaluronic acid, that provides structural and biochemical support to surrounding cells. google.com this compound has been shown to play a significant role in remodeling the ECM by stimulating the synthesis of its key components. inci.guide
In vitro studies consistently report that this compound upregulates the expression of elastin and hyaluronic acid. medchemexpress.comcreative-peptides.commedchemexpress.com This is a critical function, as elastin provides elasticity and resilience to the skin, while hyaluronic acid is vital for hydration and lubrication. The stimulation of hyaluronic acid synthesis has been noted in both keratinocyte and fibroblast cultures. researchgate.netscirp.org
The table below details the specific ECM components affected by this compound in research models.
| ECM Component | Cell Type | Observed Effect | Source |
| Elastin | Fibroblasts/Keratinocytes | Upregulates expression. | medchemexpress.comcreative-peptides.commedchemexpress.com |
| Hyaluronic Acid | Fibroblasts/Keratinocytes | Upregulates expression/increases levels. | medchemexpress.comcreative-peptides.comresearchgate.netmedchemexpress.comscirp.org |
| General ECM | Skin Cell Lines | Upregulates expression. | inci.guide |
Comparative Studies with Other Signal or Carrier Peptides in Research Models
Signal peptides, like this compound, function by interacting with cellular receptors to trigger specific biological responses, often mimicking growth factors. mdpi.com Carrier peptides, another major class, work by delivering and stabilizing essential trace elements like copper. mdpi.commdpi.com
While direct head-to-head comparative studies quantifying the specific efficacy of this compound against other individual peptides are not widely available in the search results, its mechanism can be contextualized within the broader landscape of bioactive peptides. For example, Palmitoyl (B13399708) Pentapeptide-4 (a fragment of procollagen) is well-known for stimulating collagen I and III and fibronectin production by fibroblasts. scirp.org In contrast, this compound's primary documented strength in vitro lies in its upregulation of elastin and hyaluronic acid. medchemexpress.comcreative-peptides.com
Some commercial cosmetic formulations combine this compound with other peptides to leverage different mechanisms of action. mdpi.com For instance, one product includes this compound along with Decapeptide-29, Oligopeptide-62, and others, suggesting a strategy where multiple peptides work together to achieve a broader effect on the skin. mdpi.com
A study comparing various palmitoyl oligopeptides found that a combination of Palmitoyl Oligopeptide (Pal-GHK) and Palmitoyl Tetrapeptide-7 stimulated collagen and fibronectin synthesis more effectively than the individual peptides, demonstrating synergistic effects. cir-safety.org While this compound was not part of this specific comparison, the study highlights a common research approach where peptide combinations are evaluated for enhanced activity. cir-safety.org
Another research effort used microarray analysis to study peptide combinations, finding that certain mixtures could synergistically activate pathways like the NRF2-mediated oxidative stress response in keratinocytes. biorxiv.org This type of advanced analysis helps to identify optimal peptide combinations for skin rejuvenation, a field where this compound is an active component. mdpi.combiorxiv.org
Structure Activity Relationship Sar Investigations of Oligopeptide 24
Identification of Key Amino Acid Residues for Biological Activity
The specific amino acid sequence of Oligopeptide-24 is Cys-Met-Tyr-Ile-Glu-Gly-Gly-Gly-Gly-Arg-Gly-Asp-Gly. smolecule.commedchemexpress.com While detailed SAR studies pinpointing the exact contribution of each residue in this compound to its biological activity are not extensively documented in publicly available scientific literature, educated inferences can be drawn based on the known functions of its constituent amino acids and common peptide motifs.
The biological activity of peptides is intrinsically linked to the physicochemical properties of their amino acid side chains. For instance, the presence of charged residues like Aspartic acid (Asp) and Glutamic acid (Glu) (both negatively charged) and Arginine (Arg) (positively charged) can facilitate interactions with cell surface receptors through electrostatic forces. The Arg-Gly-Asp (RGD) sequence, present in this compound, is a well-known motif that mediates cell adhesion by binding to integrin receptors on the cell surface. This interaction is fundamental for cell signaling pathways that can influence cell proliferation, migration, and survival. ci.guide
A summary of the potential roles of key amino acid residues in this compound is presented in Table 1.
| Amino Acid Residue/Sequence | Potential Role in Biological Activity |
| Arg-Gly-Asp (RGD) | Integrin binding, promoting cell adhesion and signaling. |
| Arginine (Arg) | Positive charge for electrostatic interactions with receptors. |
| Aspartic acid (Asp), Glutamic acid (Glu) | Negative charges for electrostatic interactions and receptor binding. |
| Cysteine (Cys) | Potential for disulfide bond formation, cyclization, or conjugation. |
| Tyrosine (Tyr) | Aromatic side chain for potential π-π stacking interactions in receptor binding pockets. |
| Isoleucine (Ile), Methionine (Met) | Hydrophobic interactions, influencing peptide conformation and membrane interaction. |
| Poly-glycine (Gly-Gly-Gly-Gly) | Provides flexibility to the peptide backbone, allowing for optimal conformational adaptation. |
Influence of Peptide Sequence and Modifications on Functional Outcomes
The sequence and chemical modifications of a peptide are paramount in dictating its functional outcomes, including potency, specificity, and stability. For peptides active in the skin, such as this compound, modifications can significantly impact their ability to penetrate the stratum corneum and reach their target cells in the dermis.
Chemical Modifications: To enhance skin penetration and stability, bioactive peptides are often chemically modified. A common strategy is lipidation, the attachment of a fatty acid chain to the peptide. This increases the lipophilicity of the peptide, facilitating its passage through the lipid-rich stratum corneum. While it is not explicitly stated in the available literature that the commercially available this compound is lipidated, this is a common practice for cosmetic peptides to improve their bioavailability.
Other modifications can include:
Acetylation of the N-terminus and amidation of the C-terminus to neutralize the terminal charges, which can increase metabolic stability by making the peptide less susceptible to degradation by exopeptidases.
Cyclization , either through a disulfide bond between two cysteine residues or a head-to-tail linkage, which can restrict the conformational freedom of the peptide. This can lead to a more stable and potent analogue if the cyclic conformation mimics the receptor-bound state.
The influence of such modifications on peptide function is summarized in Table 2.
| Modification | Influence on Functional Outcome |
| Lipidation (e.g., Palmitoylation) | Increases lipophilicity, enhances skin penetration. |
| N-terminal Acetylation | Increases stability against aminopeptidases. |
| C-terminal Amidation | Increases stability against carboxypeptidases. |
| Cyclization | Restricts conformation, potentially increasing receptor affinity and stability. |
| Amino Acid Substitution | Can alter binding affinity, specificity, and stability. |
Computational Modeling and In Silico Approaches for SAR Prediction
In the absence of extensive empirical data, computational modeling and in silico approaches offer a powerful alternative for predicting the structure-activity relationships of peptides like this compound. These methods can provide insights into the peptide's three-dimensional structure, its interaction with potential receptors, and the likely effects of modifications.
Homology Modeling: If the target receptor of this compound is known or can be inferred (e.g., a specific integrin subtype), homology modeling can be used to build a 3D model of the receptor. Subsequently, molecular docking simulations can be performed to predict the binding mode of this compound to its receptor. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound in different environments, such as in aqueous solution or near a lipid membrane. This can help to understand the peptide's flexibility and the range of conformations it can adopt, providing insights into how it might approach and bind to its receptor.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For peptides, descriptors can include amino acid composition, sequence, and various physicochemical properties. While building a robust QSAR model for this compound would require a dataset of analogues with measured activities, such models, once developed, can be used to predict the activity of new, untested analogues.
These computational approaches can significantly accelerate the design of new peptide analogues by prioritizing the synthesis of compounds with the highest predicted activity.
Design and Evaluation of this compound Analogs for Enhanced Activity
The design and evaluation of analogues are central to SAR studies and the development of improved therapeutic or cosmetic agents. Based on the inferred importance of certain residues and the potential for beneficial modifications, several strategies could be employed to design this compound analogues with enhanced activity.
Alanine (B10760859) Scanning: A systematic approach to determine the contribution of individual amino acid residues is alanine scanning mutagenesis. In this technique, each residue in the peptide is systematically replaced with an alanine. The activity of each resulting analogue is then measured. A significant drop in activity upon replacement of a particular residue indicates its importance for the peptide's function.
Design of More Stable and Potent Analogs:
Peptidomimetics: To improve stability against enzymatic degradation, non-natural amino acids or modified peptide backbones can be incorporated to create peptidomimetics.
Cyclic Analogs: As mentioned, cyclization can pre-organize the peptide into an active conformation, potentially leading to higher potency.
Fusion Peptides: this compound could be fused to other peptide sequences, such as cell-penetrating peptides (CPPs), to enhance its delivery across the skin barrier.
The evaluation of these newly designed analogues would involve a series of in vitro and ex vivo assays. Initial screening would likely involve cell-based assays to measure their ability to stimulate fibroblast proliferation, collagen and elastin (B1584352) synthesis, and hyaluronic acid production. Promising candidates would then be further evaluated for their skin penetration properties using models like Franz diffusion cells and their stability in the presence of skin enzymes.
Table 3 provides a hypothetical overview of the design and evaluation process for this compound analogues.
| Design Strategy | Rationale | Evaluation Method |
| Alanine Scan of RGD motif | To confirm the importance of the integrin-binding site. | Fibroblast adhesion assay, collagen synthesis assay. |
| Lipidated Analogs | To improve skin penetration. | In vitro skin permeation study (e.g., using Franz cells). |
| Cyclic Analogs (e.g., via Cys) | To enhance stability and receptor affinity. | Receptor binding assay, stability in human serum. |
| Substitution of Glycine (B1666218) Linker | To optimize flexibility and presentation of active motifs. | Molecular modeling followed by in vitro activity assays. |
Emerging Research Directions and Future Perspectives for Oligopeptide 24
Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)
The next wave of research into Oligopeptide-24 will likely be driven by advanced omics technologies, which allow for a global analysis of molecular changes within a cell or tissue. nih.govjmb.or.kr Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive, systems-level view of the cellular response to this peptide, moving beyond the study of a few known biomarkers like collagen or elastin (B1584352). inci.guidemedchemexpress.comjmb.or.kr
Proteomics: Mass spectrometry-based proteomics can identify and quantify the entire complement of proteins (the proteome) in cells treated with this compound. This would enable researchers to map the full spectrum of protein expression changes, uncovering novel protein targets and signaling pathways affected by the peptide. For instance, while it's known to up-regulate Epidermal Growth Factor (EGF) expression, proteomics could reveal its influence on other growth factors, their receptors, and downstream signaling cascades. inci.guidealfa-chemistry.comuniversiteitleiden.nlnih.gov
Metabolomics: This field focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. csic.es Applying metabolomics to this compound research could elucidate how the peptide alters cellular metabolism. nih.govmdpi.com For example, it could reveal shifts in amino acid utilization, energy metabolism, or the synthesis of lipids and nucleotides that support the observed increases in cell proliferation and protein synthesis. inci.guidebiorxiv.org
The integration of these multi-omics datasets offers the potential to construct detailed models of the peptide's mechanism of action, identifying key nodes in the cellular network that are critical for its biological effects. nih.govresearchgate.net
Table 1: Hypothetical Multi-Omics Workflow for this compound Research
| Phase | Technology | Objective | Potential Findings |
|---|---|---|---|
| 1. Discovery | Proteomics (Mass Spectrometry) | To identify all proteins whose expression is altered by this compound treatment in skin fibroblasts. | Identification of novel growth factors, cytokines, or structural proteins regulated by the peptide. |
| 2. Functional Analysis | Metabolomics (NMR, Mass Spectrometry) | To profile changes in cellular metabolites following this compound exposure. | Revealing shifts in metabolic pathways (e.g., glycolysis, TCA cycle) that support increased cell proliferation. |
| 3. Pathway Mapping | Bioinformatics & Systems Biology | To integrate proteomic and metabolomic data to build a comprehensive interaction network. | Mapping the precise signaling and metabolic pathways modulated by this compound. |
| 4. Validation | Targeted Assays (e.g., Western Blot, qPCR) | To validate the involvement of key proteins and pathways identified in the omics screens. | Confirmation of novel targets and mechanisms of action. |
Potential for this compound as a Research Tool in Cellular Biology
Given its defined biological activities, this compound is a valuable molecule for use as a research tool to probe fundamental cellular processes. Its ability to stimulate cell growth and migration makes it useful for studies on wound healing, tissue regeneration, and the regulation of cell cycle progression. inci.guide It can be employed to specifically activate pathways related to EGF signaling, allowing researchers to dissect the downstream consequences of this activation in various cell types. inci.guidealfa-chemistry.com
Furthermore, its role in promoting the synthesis of extracellular matrix components like hyaluronic acid and elastin makes it a targeted tool for investigating the mechanics of matrix remodeling. inci.guidemedchemexpress.com Researchers can use this compound to induce matrix production in a controlled manner, facilitating studies on fibroblast activation, matrix assembly, and the biophysical properties of the cellular microenvironment. Oligopeptide hydrogels can also be used as mimetics of the extracellular matrix to create controlled environments for studying cell behavior. nih.gov
Development of Novel In Vitro and Ex Vivo Assay Systems
To better understand the effects of this compound in a physiologically relevant context, research is moving beyond conventional two-dimensional (2D) cell cultures. The development of novel in vitro and ex vivo models is crucial for bridging the gap between basic cell biology and complex tissue responses. researchgate.net
Three-Dimensional (3D) Cell Cultures: 3D spheroids or organoids of skin cells provide a more accurate representation of cell-cell and cell-matrix interactions found in human tissue. researchgate.net Testing this compound in these models can offer insights into its ability to penetrate tissue structures and its effects on multicellular organization.
Ex Vivo Skin Models: Using explants of human or animal skin, ex vivo assays maintain the complex architecture and cellular diversity of intact skin. acs.orgunifi.it These models are ideal for assessing the peptide's influence on different skin layers (epidermis and dermis) and resident cell types (keratinocytes, fibroblasts, melanocytes) simultaneously. researchgate.net
Skin-on-a-Chip: These microfluidic devices represent the next generation of in vitro models, allowing for the co-culture of different cell types with perfused media to mimic blood flow. researchgate.net Such a dynamic system could be used to study the delivery of this compound and the intricate signaling dialogue between endothelial cells and skin cells in response to the peptide.
These advanced models provide more robust platforms for validating the functional effects of this compound and for screening new peptide variants with enhanced or more specific activities. researchgate.netmdpi.com
Table 2: Comparison of Assay Systems for this compound Research
| Assay System | Description | Advantages | Limitations |
|---|---|---|---|
| 2D Cell Culture | Cells grown as a monolayer on a flat plastic surface. | High-throughput, cost-effective, highly controlled. | Lacks physiological relevance, no tissue architecture. |
| 3D Spheroids/Organoids | Self-assembled aggregates of cells forming a 3D structure. | Better mimics cell-cell interactions and tissue-like gradients. | Can have necrotic cores, less standardized. |
| Ex Vivo Skin Explants | Sections of fresh skin maintained in culture. | Preserves native tissue architecture and cellular diversity. | Limited viability, high variability between donors. acs.org |
| Skin-on-a-Chip | Microfluidic device with cultured skin cells and simulated circulation. | Dynamic system, allows for co-culture and perfusion studies. | Technically complex, lower throughput. researchgate.net |
Theoretical Frameworks for Predicting this compound Interactions in Complex Biological Systems
Computational and theoretical approaches are becoming indispensable for understanding and predicting how peptides like this compound function. nih.gov These in silico methods can guide experimental work, saving time and resources.
Molecular Docking and Dynamics: These computational techniques can predict how this compound binds to its target receptors, such as the EGF receptor. nih.govmdpi.com Molecular dynamics simulations can further model the stability of this interaction over time and reveal the conformational changes that lead to receptor activation. This provides a structural basis for the peptide's function.
Protein-Protein Interaction (PPI) Prediction: The biological effects of this compound are mediated through its interactions with other proteins. acs.org Advanced algorithms and machine learning models can predict potential binding partners for the peptide based on its sequence and structure. nih.gov This can help identify previously unknown components of its signaling network.
Quantitative Structure-Activity Relationship (QSAR): QSAR models seek to correlate the chemical structure of a series of molecules with their biological activity. By synthesizing and testing variants of this compound, researchers can build predictive QSAR models. These models can then be used to computationally design new peptide sequences with potentially higher potency or specificity.
Systems Biology Modeling: Ultimately, data from omics studies, binding assays, and functional screens can be integrated into a comprehensive systems-level model. princeton.edu Such a model would simulate the entire network of interactions initiated by this compound, allowing researchers to predict the cellular response under different conditions and to identify the most critical control points in the network. chinesechemsoc.org
These theoretical frameworks will be essential for transforming research on this compound from a descriptive science to a predictive one, accelerating the design of next-generation peptides for research and therapeutic applications.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the structural properties of Oligopeptide-24?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) to verify purity (≥98%) and mass spectrometry (MS) to confirm molecular weight (802.0 Da) and amino acid sequence. Amino acid composition analysis (≤±10% variance) should validate the presence of key residues (e.g., arginine, aspartic acid, cysteine) . For structural rigidity, circular dichroism (CD) can assess peptide folding and stability under varying pH/solvent conditions .
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity in skin cell models?
- Methodological Answer :
- Cell Proliferation : Use fibroblast/keratinocyte cultures treated with this compound (0.1–10 µM) for 72 hours under serum-free conditions. Measure viability via MTT assay and track EGF concentration changes via ELISA .
- Extracellular Matrix (ECM) Synthesis : Quantify collagen and elastin using qPCR (for gene expression) and Western blotting (for protein levels). Dose-dependent responses (e.g., 3x increase in hyaluronic acid at optimal doses) should be validated .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Store lyophilized powder at -20°C in airtight containers with desiccants to prevent moisture absorption. For reconstitution, use deionized water or polar solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles to preserve peptide integrity .
Advanced Research Questions
Q. How can researchers reconcile conflicting findings on this compound’s mechanism of action (e.g., MAPK pathway vs. EGF upregulation)?
- Methodological Answer : Conduct dual-pathway inhibition studies. For example:
- Treat fibroblasts with this compound alongside MAPK inhibitors (e.g., U0126) or EGF receptor blockers (e.g., gefitinib). Compare ECM synthesis (via immunofluorescence) and gene expression (RNA-seq) to identify dominant pathways .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 values. Pair ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals for transparency .
Q. How can cross-species variability be addressed when translating in vitro findings to animal models?
- Methodological Answer : Validate this compound’s activity in multiple species-derived fibroblasts (e.g., human, murine). Monitor interspecies differences in EGF receptor affinity using surface plasmon resonance (SPR) and adjust dosing regimens accordingly .
Q. What protocols ensure reproducibility in long-term studies investigating this compound’s anti-aging effects?
- Methodological Answer :
- In Vivo Models : Use UVB-induced photoaging in mice, applying topical this compound (0.5–2% w/v) for 8–12 weeks. Assess histopathology (e.g., H&E staining for dermal thickness) and biomechanical properties (e.g., cutometer for elasticity) .
- Quality Control : Regularly batch-test peptides for endotoxin levels (≤50 EU/mg) and purity to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
